molecular formula C15H13NO3 B565083 rac Ketorolac-d4 CAS No. 1216451-53-4

rac Ketorolac-d4

Cat. No.: B565083
CAS No.: 1216451-53-4
M. Wt: 259.297
InChI Key: OZWKMVRBQXNZKK-LZMSFWOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for deuterium-labeled organic compounds. According to PubChem database records, the complete IUPAC name is 5-benzoyl-2,2,3,3-tetradeuterio-1H-pyrrolizine-1-carboxylic acid. This nomenclature precisely indicates the specific positions where deuterium atoms replace hydrogen atoms in the molecular structure.

The compound maintains the core pyrrolizine ring system characteristic of the ketorolac family, with the benzoyl substituent at position 5 and the carboxylic acid functional group at position 1. The molecular formula is documented as C₁₅H₉D₄NO₃, reflecting the incorporation of four deuterium atoms while maintaining the overall carbon, nitrogen, and oxygen atom framework. The structural integrity of the parent compound remains unchanged, with isotopic substitution occurring at specific methylene positions within the pyrrolizine ring system.

Alternative systematic nomenclature includes the designation 5-benzoyl-2,3-dihydro(2,2,3,3-²H₄)-1H-pyrrolizine-1-carboxylic acid, which explicitly denotes the deuterium labeling pattern using standard isotopic notation. This nomenclature system provides unambiguous identification of the isotopic substitution sites and maintains consistency with international chemical naming conventions.

Property Value Source
IUPAC Name 5-benzoyl-2,2,3,3-tetradeuterio-1H-pyrrolizine-1-carboxylic acid
Molecular Formula C₁₅H₉D₄NO₃
CAS Registry Number 1216451-53-4
PubChem CID 46782030
Molecular Weight 259.29 g/mol

Isotopic Labeling Patterns and Deuterium Incorporation Sites

The deuterium labeling pattern in this compound follows a highly specific substitution scheme that targets the methylene carbon positions within the pyrrolizine ring system. The tetradeuterio designation indicates the presence of four deuterium atoms, specifically located at the 2,2,3,3-positions of the pyrrolizine ring structure. This labeling pattern represents a symmetrical substitution where both hydrogen atoms at carbon-2 and both hydrogen atoms at carbon-3 are replaced with deuterium isotopes.

The strategic placement of deuterium atoms at these specific positions serves multiple analytical purposes. The 2,3-dihydro region of the pyrrolizine ring represents the saturated portion of the bicyclic system, making these positions ideal for isotopic labeling without disrupting the aromatic character of the fused ring system. The incorporation of deuterium at these sites creates a distinctive mass shift that enables precise differentiation from the non-labeled parent compound in mass spectrometric analyses.

Properties

IUPAC Name

5-benzoyl-2,2,3,3-tetradeuterio-1H-pyrrolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/i8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWKMVRBQXNZKK-LZMSFWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C2=CC=C(N2C1([2H])[2H])C(=O)C3=CC=CC=C3)C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675986
Record name 5-Benzoyl(2,2,3,3-~2~H_4_)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216451-53-4
Record name 5-Benzoyl(2,2,3,3-~2~H_4_)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Deuterium Exchange

Deuterium can be introduced via catalytic hydrogenation using deuterium gas (D2\text{D}_2) in the presence of transition metal catalysts (e.g., palladium or platinum). This method selectively replaces hydrogen atoms at positions adjacent to electron-rich regions, such as aromatic or heterocyclic systems. For this compound, this approach likely targets the pyrrolizine ring’s methylene groups, ensuring minimal disruption to the compound’s stereochemistry.

Synthesis from Deuterated Precursors

An alternative strategy involves synthesizing key intermediates with pre-deuterated functional groups. For example, deuterated acetic acid (CD3COOD\text{CD}_3\text{COOD}) or deuterated benzoyl chloride (C6H5COCl-d5\text{C}_6\text{H}_5\text{COCl-d}_5) could serve as starting materials to introduce isotopic labels during the formation of the pyrrolizine or benzoyl moieties.

Analytical Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/zm/z 259.29 for this compound, with a characteristic isotopic pattern distinguishing it from non-deuterated ketorolac.

Nuclear Magnetic Resonance (NMR)

Deuterium incorporation eliminates proton signals at the 2,2,3,3 positions in 1H^1\text{H}-NMR spectra. 2H^2\text{H}-NMR can further validate isotopic purity, with peaks corresponding to the labeled positions.

Challenges in Scalable Synthesis

Isotopic Purity Control

Achieving >90% deuterium incorporation (as specified by LGC Standards) requires rigorous control over reaction conditions, including catalyst activity, D2\text{D}_2 pressure, and reaction time. Residual protiated species may arise from incomplete exchange or contamination during purification.

Cost and Availability

Deuterated reagents and high-purity D2\text{D}_2 gas significantly increase production costs. Furthermore, regulatory restrictions on controlled substances may delay large-scale synthesis.

Comparative Analysis of Deuterated NSAIDs

ParameterThis compoundDiclofenac-d4Ibuprofen-d3
Deuterium Positions2,2,3,3 (pyrrolizine)2',6' (phenyl)Methyl (propionate)
Molecular Weight (g/mol)259.29318.19209.27
Primary UseMetabolic studiesBioavailability assaysPharmacokinetic modeling

Chemical Reactions Analysis

Types of Reactions

rac Ketorolac-d4 can undergo various chemical reactions, including:

    Oxidation: Conversion to ketorolac quinone derivatives.

    Reduction: Reduction of the ketone group to secondary alcohols.

    Substitution: Halogenation or alkylation at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I) in the presence of a base.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated or alkylated ketorolac derivatives.

Scientific Research Applications

Pharmacokinetics

  • Absorption : Rapidly absorbed with a bioavailability of approximately 80% after oral administration.
  • Distribution : High plasma protein binding (>99%) with a volume of distribution around 0.25 L/kg.
  • Metabolism : Primarily metabolized in the liver; the half-lives differ between enantiomers (S-enantiomer ~2.5 hours, R-enantiomer ~5 hours) .

Applications in Oncology

Racemic Ketorolac-d4 has been investigated for its potential applications in cancer treatment, particularly focusing on its ability to modulate signaling pathways involved in tumor progression.

Case Studies and Research Findings

  • Renal Cell Carcinoma :
    • A study demonstrated that Ketorolac inhibits tumor growth significantly when combined with Sunitinib, showing tumor growth inhibition rates of 73% and 86% respectively in xenograft models. This effect was linked to the downregulation of Rac-1/Cdc42 signaling pathways .
  • Ovarian Cancer :
    • Research indicated that R-ketorolac achieves effective concentrations in peritoneal fluids, inhibiting Rac1 and Cdc42 activity. Women receiving peri-operative ketorolac showed a lower hazard ratio for death compared to those not receiving it (Hazard Ratio=0.30) after adjusting for various factors .
  • Mechanistic Insights :
    • Studies reveal that Ketorolac acts as a small molecule secretagogue that upregulates tumor suppressor Par-4, which is often downregulated in renal cell carcinoma. This mechanism presents a novel therapeutic target for enhancing treatment efficacy .

Comparative Data Table

Application AreaKey FindingsReferences
Pain ManagementEffective in reducing opioid requirements post-surgery
Oncology (RCC)Significant tumor growth inhibition; modulates Rac-1/Cdc42 signaling
Oncology (Ovarian)Inhibits Rac1/Cdc42; associated with improved survival rates
PharmacokineticsRapid absorption; distinct half-lives for enantiomers

Mechanism of Action

rac Ketorolac-d4 exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain signaling. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.

Molecular Targets and Pathways

    Cyclooxygenase (COX): Both COX-1 and COX-2 isoforms are inhibited.

    Prostaglandin Pathway: Reduction in prostaglandin E2 (PGE2) levels, leading to decreased inflammation and pain.

Comparison with Similar Compounds

rac Ketorolac-d4 can be compared with other deuterated and non-deuterated NSAIDs:

    Ketorolac: The non-deuterated form, which has similar pharmacological effects but lacks the advantages of deuterium labeling.

    Deuterated NSAIDs: Other deuterated NSAIDs like deuterated ibuprofen (ibuprofen-d3) and deuterated naproxen (naproxen-d3) offer similar benefits in pharmacokinetic studies.

Similar Compounds

    Ketorolac: Non-deuterated form.

    Ibuprofen-d3: Deuterated form of ibuprofen.

    Naproxen-d3: Deuterated form of naproxen.

This compound stands out due to its specific application in detailed pharmacokinetic and metabolic studies, providing insights that are not easily achievable with non-deuterated compounds.

Biological Activity

Rac Ketorolac-d4, a deuterated form of the non-steroidal anti-inflammatory drug (NSAID) ketorolac, has garnered attention for its unique biological activities beyond traditional pain management. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Overview of Ketorolac

Ketorolac is widely recognized for its potent analgesic effects, primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. The S-enantiomer of ketorolac is mainly responsible for its analgesic activity, while the R-enantiomer has been less studied but shows promising biological activities, particularly in cancer therapy.

The primary mechanism by which this compound exerts its effects includes:

  • COX Inhibition : Ketorolac inhibits COX enzymes, leading to decreased production of prostaglandins, which play a critical role in pain and inflammation .
  • GTPase Inhibition : Recent studies have identified the R-enantiomer of ketorolac as an inhibitor of Rho-family GTPases, specifically Rac1 and Cdc42. These GTPases are crucial regulators of cellular functions such as cytoskeletal dynamics and cell motility, making them relevant targets in cancer therapy .

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties:

  • Absorption : It is rapidly absorbed after oral administration, with peak plasma concentrations reached within 30 to 60 minutes .
  • Distribution : The drug demonstrates high plasma protein binding (>99%) and a volume of distribution around 0.25 L/kg .
  • Metabolism : Primarily metabolized in the liver via hydroxylation and glucuronic acid conjugation, with CYP2C8 and CYP2C9 involved in phase I metabolism .
  • Elimination : Approximately 92% of the drug is excreted renally, with a half-life of around 5 hours for the R-enantiomer .

Case Studies

  • Ovarian Cancer Study :
    A study highlighted the administration of racemic ketorolac post-surgery in ovarian cancer patients. It was found that R-ketorolac significantly inhibited Rac1 and Cdc42 activity in peritoneal cells, correlating with improved patient survival outcomes (Hazard Ratio=0.30) compared to those who did not receive ketorolac . This suggests that R-ketorolac's GTPase inhibitory properties may provide additional therapeutic benefits in oncology.
  • Pain Management in Animal Models :
    Animal studies have demonstrated that this compound effectively reduces hyperalgesia induced by carrageenan and enhances motor function recovery post-injury. In rats, it was shown to decrease levels of PGE2 in inflammatory conditions while preserving bone health during recovery phases .

Comparative Biological Activity Table

PropertyThis compoundConventional Ketorolac
COX InhibitionYesYes
GTPase InhibitionYes (R-enantiomer)No
Analgesic PotencyHighVery High
Cancer Therapeutic PotentialYesLimited
Half-Life~5 hours~2.5 hours (S-enantiomer)

Q & A

Q. What are the critical considerations for synthesizing and characterizing rac-Ketorolac-d4 to ensure isotopic purity and structural integrity?

  • Methodological Answer : Synthesis of deuterated compounds like rac-Ketorolac-d4 requires precise control over reaction conditions (e.g., solvent purity, temperature) to minimize isotopic dilution. Characterization should combine nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>2</sup>H-NMR for deuterium incorporation) and high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment (>98% purity) and structural fidelity . Quantify impurities using chromatographic methods (e.g., HPLC with UV/Vis or MS detection) and report retention times relative to non-deuterated analogs .

Q. How can researchers validate the stability of rac-Ketorolac-d4 under varying storage conditions (e.g., temperature, pH) for pharmacokinetic studies?

  • Methodological Answer : Design accelerated stability studies using a factorial approach: vary temperature (4°C, 25°C, 40°C), pH (1.2–7.4), and light exposure. Analyze degradation products via LC-MS/MS at predefined intervals (e.g., 0, 7, 30 days). Use Arrhenius kinetics to extrapolate shelf-life and identify degradation pathways (e.g., hydrolysis, oxidation). Include deuterium loss as a stability metric by comparing <sup>2</sup>H-NMR spectra pre- and post-storage .

Q. What analytical techniques are most suitable for quantifying rac-Ketorolac-d4 in biological matrices (e.g., plasma, urine)?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards (e.g., <sup>13</sup>C-labeled analogs) is optimal. Validate the method for specificity, linearity (1–1000 ng/mL), recovery (>80%), and matrix effects (<±15%). Use calibration curves with ≥6 points and quality controls (QCs) in triplicate. Report limits of detection (LOD) and quantification (LOQ) with signal-to-noise ratios (S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro binding affinity data and in vivo pharmacokinetic profiles of rac-Ketorolac-d4?

  • Methodological Answer : Conduct a meta-analysis of existing data to identify confounding variables (e.g., protein binding, metabolic clearance). Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo behavior from in vitro parameters (e.g., hepatic extraction ratio, volume of distribution). Validate models with in vivo studies in rodents, correlating plasma concentrations with tissue distribution via autoradiography or microdialysis .

Q. What experimental design strategies optimize the separation of rac-Ketorolac-d4 enantiomers for chiral pharmacokinetic studies?

  • Methodological Answer : Employ chiral stationary phases (CSPs) in ultra-high-performance liquid chromatography (UHPLC), such as amylose- or cellulose-based columns. Optimize mobile phase composition (e.g., hexane:isopropanol ratios) and column temperature to achieve baseline separation (resolution >1.5). Validate enantiomeric purity using circular dichroism (CD) spectroscopy. For preparative-scale separation, consider simulated moving bed (SMB) chromatography .

Q. How should researchers address discrepancies in deuterium isotope effects (DIEs) observed during metabolic studies of rac-Ketorolac-d4?

  • Methodological Answer : Perform kinetic isotope effect (KIE) assays using recombinant cytochrome P450 isoforms (e.g., CYP2C9, CYP3A4) to isolate enzymatic steps. Compare intrinsic clearance (CLint) between deuterated and non-deuterated forms. Use density functional theory (DFT) calculations to model transition states and identify steric/electronic contributions to DIEs. Reconcile in silico predictions with experimental KIE values using Bland-Altman plots .

Q. What statistical methods are recommended for analyzing inter-laboratory variability in rac-Ketorolac-d4 bioanalytical data?

  • Methodological Answer : Apply mixed-effects models to partition variability into inter-lab (e.g., calibration differences) and intra-lab (e.g., operator technique) components. Use consensus reference materials (CRMs) to standardize measurements. Report uncertainty budgets using Monte Carlo simulations. For outlier detection, apply Grubbs’ test or Cochran’s Q test for heterogeneity .

Methodological Frameworks

Q. How to integrate computational chemistry models with experimental data for rac-Ketorolac-d4 mechanism-of-action studies?

  • Methodological Answer : Combine molecular dynamics (MD) simulations of drug-target binding (e.g., COX-1/2 inhibition) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data. Validate docking poses using mutagenesis studies (e.g., Ala-scanning of active sites). Apply Bayesian statistics to refine force field parameters iteratively based on experimental binding constants (Kd) .

Q. What protocols ensure reproducibility in rac-Ketorolac-d4 metabolic pathway elucidation?

  • Methodological Answer : Use radiolabeled (<sup>14</sup>C) rac-Ketorolac-d4 in hepatocyte incubations to track metabolite formation. Combine high-resolution orbitrap MS with <sup>13</sup>C-NMR for structural identification. Share raw data and processing scripts (e.g., MZmine, XCMS) in public repositories (e.g., MetaboLights). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting .

Q. How to design adversarial controls for machine learning models predicting rac-Ketorolac-d4 toxicity?

  • Methodological Answer :
    Generate synthetic datasets with deliberate confounders (e.g., deuterium placement, solubility outliers) to test model robustness. Train models on perturbed data and evaluate performance degradation via Matthews correlation coefficient (MCC). Compare predictions against in vitro cytotoxicity assays (e.g., HepG2 viability) to identify false negatives/positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac Ketorolac-d4
Reactant of Route 2
rac Ketorolac-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.